molecular formula C12H17BrN2O2 B13326054 tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate

tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate

Cat. No.: B13326054
M. Wt: 301.18 g/mol
InChI Key: NIRQMAJCEYRQKT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate (CAS: 1404115-34-9, C₁₂H₁₇BrN₂O₂, MW: 301.18 g/mol) is a brominated pyridine derivative featuring a tert-butyl carbamate (Boc) group attached via an ethyl linker to the pyridine ring. The 3-bromo substituent on the pyridine ring makes it a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Its Boc group serves as a protective moiety for amines, enhancing stability during synthesis while allowing deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-8-6-10-9(13)5-4-7-14-10/h4-5,7H,6,8H2,1-3H3,(H,15,16)

InChI Key

NIRQMAJCEYRQKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=CC=N1)Br

Origin of Product

United States

Preparation Methods

Carbamation of 2-(3-bromopyridin-2-yl)ethylamine

Method A: Using Di-tert-butyl Dicarbonate (Boc2O) in the Presence of Catalysts

  • Reaction Conditions:

    • Reagents: 2-(3-bromopyridin-2-yl)ethylamine, Boc2O
    • Catalyst: 4-Dimethylaminopyridine (DMAP)
    • Solvent: Dichloromethane (DCM)
    • Temperature: Room temperature or reflux
    • Duration: 18-24 hours
  • Procedure:
    The amine is dissolved in DCM, and Boc2O along with catalytic DMAP is added. The mixture is stirred at room temperature or heated to reflux to facilitate carbamate formation. The product is isolated by filtration or extraction, then purified via chromatography.

  • Yield:
    Typically around 62%, as reported in one study, with high purity confirmed by NMR and MS analyses.

Reference:
This method aligns with the procedure described in, where the reaction of 2-bromopyridin-3-amine with Boc2O in DCM at 20°C yields the carbamate.

Carbamation via Reactions with Boc2O and Base in Tetrahydrofuran (THF)

Method B: Using Potassium Carbonate and Reflux

  • Reaction Conditions:

    • Reagents: 2-(3-bromopyridin-2-yl)ethylamine, Boc2O
    • Base: Potassium carbonate (K2CO3)
    • Solvent: THF and methanol mixture
    • Temperature: Reflux (~80°C)
    • Duration: Approximately 3 hours
  • Procedure:
    The amine is reacted with Boc2O in THF under reflux, with K2CO3 acting as a base to facilitate carbamate formation. After cooling, the mixture is filtered, and the crude product is purified via chromatography.

  • Yield:
    Approximately 50.7%, with spectral confirmation.

Reference:
This method is detailed in, where the reaction proceeds under reflux with Boc2O, DMAP, and K2CO3.

Synthesis via Carbamoyl Chloride Intermediates

Method C: Using tert-Butyl Chloroformate (BocCl)

  • Reaction Conditions:

    • Reagents: 2-(3-bromopyridin-2-yl)ethylamine, BocCl
    • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
    • Solvent: DCM or THF
    • Temperature: 0°C to room temperature
    • Duration: 2-4 hours
  • Procedure:
    The amine is cooled, and BocCl is added dropwise with a base to neutralize the HCl formed. The mixture is stirred at low temperature, then warmed to room temperature. The product is isolated by extraction and purified.

  • Yield:
    Yields often exceed 75%, with high purity.

Reference:
While not explicitly detailed in the provided sources, this is a standard route for carbamate synthesis.

Alternative Route: Direct Amidation of 3-Bromopyridine Derivatives

Some literature suggests direct amidation of halogenated pyridines with carbamate precursors, involving halogen exchange or nucleophilic substitution, but these are less common for this specific compound due to regioselectivity challenges.

Reaction Conditions Summary Table

Method Reagents Solvent Temperature Time Yield Remarks
A 2-(3-bromopyridin-2-yl)ethylamine + Boc2O + DMAP DCM 20°C / Reflux 18-24 h 62% Mild, high yield, selective
B 2-(3-bromopyridin-2-yl)ethylamine + Boc2O + K2CO3 THF + MeOH Reflux (~80°C) 3 h 50.7% Reflux conditions, scalable
C 2-(3-bromopyridin-2-yl)ethylamine + BocCl + TEA DCM 0°C to RT 2-4 h >75% Efficient, controlled addition

Key Considerations and Optimization

  • Choice of Reagents: Boc2O is preferred for milder conditions and higher selectivity. BocCl offers rapid reaction but requires strict temperature control.
  • Solvent Selection: Dichloromethane and tetrahydrofuran are common due to their inertness and solubility profiles.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to confirm completion.
  • Purification: Silica gel chromatography with appropriate eluents (e.g., hexanes/ethyl acetate) ensures high purity.

Chemical Reactions Analysis

tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

tert-Butyl N-(2-Bromo-6-chloropyridin-3-yl)carbamate (CAS: 1227958-32-8, C₁₀H₁₂BrClN₂O₂, MW: 307.57 g/mol)
  • Structural Differences : Bromine at position 2 and chlorine at position 6 on the pyridine ring, with the Boc group at position 3.
  • Reactivity : Proximity of bromine to the carbamate group may enhance electrophilicity, favoring nucleophilic aromatic substitution (SNAr) over cross-coupling.
  • Applications : Used in agrochemical and pharmaceutical intermediates; dual halogenation increases steric hindrance compared to the target compound .
tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate (CAS: 748812-75-1)
  • Substitution Pattern : Bromine at position 5 and chlorine at position 6 on pyridin-2-yl.
  • Electronic Effects : Electron-withdrawing halogens reduce pyridine basicity, affecting solubility and binding in receptor-ligand interactions.
  • Synthetic Utility : Positioned for regioselective functionalization at bromine, contrasting with the target compound’s meta-substituted bromine .

Heterocyclic Variants

tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
  • Core Structure : Benzimidazolone replaces pyridine, introducing hydrogen-bonding sites (NH and carbonyl).
  • Biological Relevance : Acts as a potent inhibitor of 8-oxoguanine DNA glycosylase (OGG1), leveraging the benzimidazolone’s planar structure for enzyme binding .
  • Comparison: The target compound’s pyridine ring lacks hydrogen-bond donors, limiting its direct biological activity but offering broader synthetic flexibility .
tert-Butyl N-[2-(5-Fluoropyrimidin-2-yl)ethyl]carbamate
  • Heterocycle : Pyrimidine (two nitrogen atoms) instead of pyridine.
  • Electronic Properties : Fluorine’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enhancing reactivity in SNAr or fluorophilic interactions .

Alkyl Chain-Modified Analogues

tert-Butyl N-(6-Bromohexyl)carbamate
  • Linker : Six-carbon alkyl chain with terminal bromine.
  • Applications: Used in cannabinoid receptor ligand synthesis; longer chains improve lipid solubility but reduce metabolic stability .
  • Contrast : The target compound’s ethyl linker balances flexibility and steric bulk, optimizing pharmacokinetics in drug candidates .
tert-Butyl N-{2-[2-(2-Bromoethoxy)ethoxy]ethyl}carbamate
  • Ether Linkage : Bromine attached via a polyethylene glycol (PEG)-like chain.
  • Solubility : Enhanced aqueous solubility due to ether oxygen atoms, advantageous for biologics conjugation.
  • Reactivity : Bromine at the chain terminus facilitates alkylation reactions, differing from the target’s aromatic bromine .

Comparative Data Table

Compound Core Structure Halogen Position Molecular Weight (g/mol) Key Applications
Target Compound Pyridine 3-Bromo 301.18 Cross-coupling intermediates
tert-Butyl N-(2-Bromo-6-Cl-pyridin-3-yl)carbamate Pyridine 2-Bromo, 6-Cl 307.57 Agrochemicals, SNAr reactions
tert-Butyl N-[2-(5-Cl-benzimidazolone)ethyl]carbamate Benzimidazolone N/A 212 (deprotected) OGG1 inhibition
tert-Butyl N-(6-Bromohexyl)carbamate Alkyl chain Terminal Br ~280 (estimated) Cannabinoid receptor ligands

Biological Activity

Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate is a specialized compound belonging to the class of carbamates, characterized by its unique structure that includes a tert-butyl group and a brominated pyridine moiety. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C13H16BrN2O2
  • Molecular Weight : 304.19 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group, which enhances its ability to interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate functionality allows for the formation of covalent bonds with target proteins, potentially altering their function and influencing various cellular pathways. Interaction studies indicate that this compound may modulate enzyme activity, leading to significant biological effects.

Biological Activity Overview

The compound has been studied for its potential roles in:

  • Enzyme Inhibition : It exhibits significant inhibitory effects on various enzymes, which may be beneficial in treating diseases that involve dysregulated enzyme activity.
  • Cellular Pathway Modulation : By interacting with specific receptors, it may influence cellular signaling pathways relevant to disease mechanisms.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research indicates that this compound effectively inhibits certain enzymes associated with cancer proliferation. For example, studies have shown that it can inhibit the activity of kinases involved in cell growth signaling pathways, thereby reducing tumor cell viability.
  • Binding Affinity Analysis :
    • Interaction studies have demonstrated that the compound binds selectively to specific biological targets. Its binding affinity has been quantified using techniques such as surface plasmon resonance (SPR), revealing strong interactions with target proteins compared to control compounds.
  • Therapeutic Applications :
    • Preliminary investigations suggest potential applications in treating inflammatory diseases and certain types of cancer. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of kinase activity
Cellular ModulationInduction of apoptosis in cancer cells
Binding AffinityHigh affinity for specific receptors
Potential Therapeutic UseAnticancer and anti-inflammatory properties

Q & A

Q. Methodological Answer :

  • Storage : Keep under argon at –20°C in amber vials to prevent light-induced degradation .
  • Decomposition Risks :
    • Avoid acidic conditions (e.g., HCl), which cleave the carbamate group .
    • Moisture leads to hydrolysis; use molecular sieves in solvent storage .

Advanced: What strategies are effective for studying its biological activity in enzyme inhibition assays?

Q. Methodological Answer :

  • Assay Design :
    • Kinetic Studies : Use fluorescence quenching to monitor binding to target enzymes (e.g., kinases) .
    • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into enzyme solutions .
  • Data Interpretation :
    • Compare IC₅₀ values with analogs (e.g., tert-butyl pyridinyl carbamates) to assess substituent effects .

Basic: What purification challenges arise due to the bromine substituent, and how are they addressed?

Q. Methodological Answer :

  • Challenges :
    • Bromine increases molecular weight/polarity, complicating chromatographic separation .
    • Potential byproducts: Dehalogenated derivatives or dimerization products.
  • Solutions :
    • Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .
    • Recrystallize from ethanol/water for high-purity isolates (>98%) .

Advanced: How can computational modeling predict its interactions with biological targets?

Q. Methodological Answer :

  • Protocol :
    • Docking Simulations : Use AutoDock Vina with PyRx to model binding to protein active sites (e.g., cytochrome P450) .
    • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Validation :
    • Correlate computational binding energies with experimental IC₅₀ values from enzyme assays .

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